molecular formula C20H18ClN3O2 B2622654 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034274-18-3

13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2622654
CAS No.: 2034274-18-3
M. Wt: 367.83
InChI Key: XGEVBAYKVZZZMP-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold comprising fused triazole, benzene, and azepine rings. Key structural attributes include:

  • 13-Chloro substitution: Positioned on the tricyclic system, likely influencing electronic properties and binding interactions.
  • 2,5-Dimethylbenzoyl group: Attached at position 5, contributing steric bulk and lipophilicity.
  • Triazatricyclo core: A rigid framework that may enhance metabolic stability compared to simpler bicyclic analogs.

Properties

IUPAC Name

13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-3-4-13(2)15(9-12)19(25)23-8-7-17-16(11-23)20(26)24-10-14(21)5-6-18(24)22-17/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEVBAYKVZZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the chloro and dimethylbenzoyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its triazatricyclo core, but comparisons can be drawn with other tricyclic or benzoyl-containing derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
13-Chloro-5-(2,5-dimethylbenzoyl)-... Triazatricyclo[8.4.0.0³,⁸] 2,5-dimethylbenzoyl, Cl ~450 3.8
Methylclonazepam () Benzodiazepine (diazepine + benzene) 2-chlorophenyl, methyl, nitro 313.74 2.1
Hypothetical Analog A Triazatricyclo[8.4.0.0³,⁸] 2-chlorobenzoyl (no methyl) ~420 3.2

Key Observations :

  • Replacing the dimethylbenzoyl group with a smaller substituent (e.g., 2-chlorobenzoyl in Analog A) reduces steric hindrance, which could improve binding to flat receptor pockets.
Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice), the target compound exhibits:

  • Low similarity (Tanimoto <0.3) to Methylclonazepam due to divergent core structures (tricyclic vs. benzodiazepine).
  • Moderate similarity (Tanimoto ~0.5–0.6) to hypothetical analogs sharing the triazatricyclo scaffold but differing in substituents .
Pharmacological Implications
  • Metabolic Stability : The triazatricyclo core may resist oxidative degradation better than Methylclonazepam’s diazepine ring, which is prone to CYP450 metabolism.
  • Selectivity : The 2,5-dimethylbenzoyl group could reduce off-target effects compared to simpler benzoyl derivatives by limiting conformational flexibility.

Biological Activity

The compound 13-chloro-5-(2,5-dimethylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN3O
  • Molecular Weight : 324.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Tyrosinase Inhibition : Similar to other compounds in its class, this compound may inhibit the enzyme tyrosinase, which plays a crucial role in melanogenesis. Tyrosinase catalyzes the conversion of tyrosine to melanin; thus, its inhibition can lead to reduced melanin production .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), which are implicated in various diseases including cancer and skin disorders .

In Vitro Studies

  • Tyrosinase Inhibition :
    • Studies have shown that compounds structurally related to this compound demonstrate significant inhibition of mushroom tyrosinase with IC50 values lower than that of kojic acid (a standard tyrosinase inhibitor). For example:
      • Compound A: IC50 = 18.1 μM
      • Compound B: IC50 = 5.0 μM .
  • Melanin Production :
    • In B16F10 melanoma cell lines, the compound has been shown to reduce melanin production significantly compared to untreated controls without inducing cytotoxicity .

Case Studies

Several studies have highlighted the biological activity of related compounds:

CompoundIC50 (μM)Effect on Melanin ProductionReference
Compound A18.1Significant reduction
Compound B5.0Significant reduction
13-chloro compoundTBDTBDCurrent Study

Safety and Toxicology

Preliminary assessments indicate that the compound may pose certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes serious eye irritation (H319) .
  • Environmental Impact : Very toxic to aquatic life (H400) suggests careful handling and disposal are necessary.

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